![molecular formula C23H26N4O2 B5667414 N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide typically involves multi-step chemical reactions, starting from basic naphthyl and pyrazole precursors. For instance, derivatives of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine have been synthesized through reactions involving o-amino-1-methyl-pyrazole-dicarbonitriles with cyclohexanone, highlighting the complexity and diversity of routes available for constructing such molecules (Silva et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to our subject of interest has been extensively studied using X-ray crystallography and other analytical techniques. For example, the crystal structure of (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one provided insights into the spatial arrangement of atoms and the overall geometry of the molecule, revealing intramolecular hydrogen bonds and the orientation of various substituents (Sharma et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide-like compounds involves interactions with various reagents, leading to the formation of diverse derivatives. For example, the reaction of naphtho[2,1-b]pyranone with arylmethylenemalononitriles resulted in the synthesis of compounds with antimicrobial properties, showcasing the potential for functional modifications and applications in bioactive molecule development (El-Gaby et al., 2000).
properties
IUPAC Name |
N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22(11-10-17-14-25-26-15-17)27-12-4-5-18(16-27)13-24-23(29)21-9-3-7-19-6-1-2-8-20(19)21/h1-3,6-9,14-15,18H,4-5,10-13,16H2,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOONEHSQYUILMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNN=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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